molecular formula C30H27N5O B11122819 (2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B11122819
M. Wt: 473.6 g/mol
InChI Key: UCYBXJXISSALJG-NKFKGCMQSA-N
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Description

The compound (2Z)-3-[3-(3-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a complex organic molecule featuring multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[3-(3-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the butoxyphenyl and phenyl groups. The final step involves the formation of the benzodiazole moiety and the prop-2-enenitrile group under specific reaction conditions, such as controlled temperature and the use of catalysts.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[3-(3-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

(2Z)-3-[3-(3-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its complex structure and potential therapeutic effects.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (2Z)-3-[3-(3-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-[3-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
  • (2Z)-3-[3-(3-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

Uniqueness

The uniqueness of (2Z)-3-[3-(3-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE lies in its specific substitution pattern and the presence of the butoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H27N5O

Molecular Weight

473.6 g/mol

IUPAC Name

(Z)-3-[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C30H27N5O/c1-3-4-17-36-26-14-10-11-22(19-26)29-24(21-35(33-29)25-12-6-5-7-13-25)18-23(20-31)30-32-27-15-8-9-16-28(27)34(30)2/h5-16,18-19,21H,3-4,17H2,1-2H3/b23-18-

InChI Key

UCYBXJXISSALJG-NKFKGCMQSA-N

Isomeric SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5

Origin of Product

United States

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